Cas no 3073-05-0 (p-Quinquephenyl)

p-Quinquephenyl is an aromatic hydrocarbon consisting of five linearly connected phenyl rings. This oligophenyl compound exhibits notable thermal stability and high fluorescence quantum yield, making it suitable for applications in organic electronics and optoelectronic devices. Its rigid, planar structure contributes to efficient π-conjugation, enhancing charge transport properties in semiconductor materials. p-Quinquephenyl is often utilized as a building block in the synthesis of advanced organic materials, including liquid crystals, OLEDs, and photovoltaic components. The compound's chemical inertness and resistance to degradation under UV exposure further broaden its utility in high-performance coatings and light-emitting systems. Its well-defined molecular structure allows for precise tuning of electronic and optical properties.
p-Quinquephenyl structure
p-Quinquephenyl structure
Product name:p-Quinquephenyl
CAS No:3073-05-0
MF:C30H22
MW:382.50
MDL:MFCD00059012
CID:43776
PubChem ID:87575555

p-Quinquephenyl Chemical and Physical Properties

Names and Identifiers

    • Quinquephenyl
    • p-Quinquephenyl
    • 1,4-bis(4-phenylphenyl)benzene
    • p-Quinquiphenyl
    • p-Quinquiphenylneat
    • 1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl
    • penta-p-phenylene
    • p-Pentaphenyl
    • p-quinqephenyl
    • 1,4-Bis(1,1'-biphenyl-4-yl)benzene
    • T72269
    • NSC-90723
    • DTXSID80184751
    • NSC 90723
    • DTXCID20107242
    • 4-{[1,1'-BIPHENYL]-4-YL}-4'-PHENYL-1,1'-BIPHENYL
    • CS-0313593
    • Q0018
    • NSC90723
    • MFCD00059012
    • AS-66576
    • 3073-05-0
    • AKOS015840521
    • 1,1'':4'',1''':4''',1''''-Quinquephenyl
    • MDL: MFCD00059012
    • Inchi: 1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
    • InChI Key: OMCUOJTVNIHQTI-UHFFFAOYSA-N
    • SMILES: C1(C=CC(=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 382.17200
  • Monoisotopic Mass: 382.172
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 0A^2
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1333 (estimate)
  • Melting Point: 386.45°C
  • Boiling Point: 444.64°C (rough estimate)
  • Flash Point: 326.8°C
  • Refractive Index: 1.6290 (estimate)
  • PSA: 0.00000
  • LogP: 8.35460
  • Solubility: Not available

p-Quinquephenyl Security Information

p-Quinquephenyl Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

p-Quinquephenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
Q0018-100MG
p-Quinquephenyl
3073-05-0
100mg
¥390.00 2024-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
Q121295-1g
p-Quinquephenyl
3073-05-0 97%
1g
¥6695.90 2023-09-01
TRC
Q990078-2mg
p-Quinquephenyl
3073-05-0
2mg
$ 65.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
Q121295-250mg
p-Quinquephenyl
3073-05-0 97%
250mg
¥2883.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
Q121295-50mg
p-Quinquephenyl
3073-05-0 97%
50mg
¥720.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027049-250mg
p-Quinquephenyl
3073-05-0 97%
250mg
¥3461 2024-05-24
eNovation Chemicals LLC
D747620-50mg
1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl
3073-05-0 97%
50mg
$110 2024-06-07
eNovation Chemicals LLC
D747620-250mg
1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl
3073-05-0 97%
250mg
$190 2024-06-07
abcr
AB141475-100mg
p-Quinquephenyl; .
3073-05-0
100mg
€123.60 2025-02-14
abcr
AB141475-1g
p-Quinquephenyl; .
3073-05-0
1g
€691.20 2025-02-14

p-Quinquephenyl Related Literature

Additional information on p-Quinquephenyl

p-Quinquephenyl (CAS No. 3073-05-0): An Overview of Its Structure, Properties, and Applications

p-Quinquephenyl (CAS No. 3073-05-0) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, also known as pentaphenyl, is a polycyclic aromatic hydrocarbon (PAH) consisting of five benzene rings fused in a linear arrangement. The structure of p-Quinquephenyl makes it an ideal candidate for various applications due to its exceptional stability and electronic properties.

The molecular formula of p-Quinquephenyl is C34H22, and its molecular weight is 434.54 g/mol. The compound exhibits a high degree of planarity, which is a characteristic feature of PAHs. This planarity contributes to its unique electronic properties, making it an excellent material for use in organic electronics and optoelectronics. Recent studies have shown that p-Quinquephenyl can be used as a building block for the synthesis of more complex molecules with tailored properties.

In terms of physical properties, p-Quinquephenyl is a solid at room temperature with a melting point of approximately 480°C. It is insoluble in water but soluble in organic solvents such as toluene, chloroform, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various synthetic and analytical techniques.

The electronic structure of p-Quinquephenyl has been extensively studied using computational methods such as density functional theory (DFT). These studies have revealed that the compound has a high electron affinity and low ionization potential, which are desirable properties for applications in organic semiconductors and photovoltaic materials. The delocalized π-electron system in p-Quinquephenyl contributes to its excellent charge transport properties.

In the field of materials science, p-Quinquephenyl has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its high thermal stability and excellent electronic properties make it a promising candidate for these applications. Recent research has demonstrated that p-Quinquephenyl-based materials can achieve high performance in terms of luminescence efficiency and charge carrier mobility.

In the pharmaceutical industry, the unique structure of p-Quinquephenyl has sparked interest for its potential use as a scaffold for drug design. The compound's rigid structure and high stability make it an attractive starting point for the synthesis of bioactive molecules. Studies have shown that derivatives of p-Quinquephenyl can exhibit anti-inflammatory, antioxidant, and anticancer activities. For example, a recent study published in the Journal of Medicinal Chemistry reported that certain derivatives of p-Quinquephenyl showed potent inhibitory effects against cancer cell proliferation.

The synthesis of p-Quinquephenyl typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route involves the coupling of phenylene units using transition metal catalysts such as palladium or nickel. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Advances in synthetic methods have made it possible to produce large quantities of p-Quinquephenyl with high purity, which is essential for both research and industrial applications.

In conclusion, p-Quinquephenyl (CAS No. 3073-05-0) is a versatile compound with a wide range of applications in organic chemistry, materials science, and pharmaceutical research. Its unique structure and properties make it an ideal candidate for the development of advanced materials and bioactive molecules. Ongoing research continues to uncover new possibilities for this fascinating compound, further solidifying its importance in various scientific fields.

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